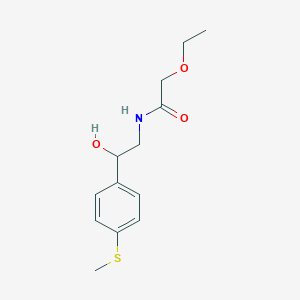

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-3-17-9-13(16)14-8-12(15)10-4-6-11(18-2)7-5-10/h4-7,12,15H,3,8-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSZWFAYAPNQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CC=C(C=C1)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

The compound exhibits promising biological activities, including:

- Antimicrobial Properties : Research indicates that the compound may inhibit bacterial growth and could be developed into a novel antibiotic.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific enzymes and receptors suggests it could serve as a lead compound for drug development.

Pharmacology

Studies have focused on the pharmacokinetics and pharmacodynamics of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide. It may act on multiple biological targets, influencing pathways related to inflammation and infection.

Material Science

Due to its unique chemical structure, the compound can be utilized in the development of new materials, particularly in creating functionalized polymers or coatings that require specific chemical properties.

Case Studies

- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Inflammation Modulation : In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating chronic inflammatory conditions.

- Synthetic Pathway Optimization : Research focused on optimizing the synthetic routes for better yield and purity, employing continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Functional Group Impact on Reactivity :

- The ethoxy group in the target compound enhances electron density at the α-carbon compared to chloro (electron-withdrawing) in 2-chloro-N-[4-(methylthio)phenyl]acetamide . This difference may influence nucleophilic substitution kinetics.

- Methylthio (S-Me) vs. methylsulfonyl (SO₂-Me) : The sulfur oxidation state alters polarity and hydrogen-bonding capacity. Methylsulfonyl derivatives (e.g., ) are more polar and likely exhibit higher aqueous solubility.

N-Substituent Diversity: The hydroxyethyl-4-(methylthio)phenyl group in the target compound contrasts with phenoxy-propyl () or benzothiazole () moieties. Compounds with bicyclic systems (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl in ) demonstrate enhanced rigidity, which could improve receptor binding selectivity compared to flexible hydroxyethyl chains.

Biological Activity Trends: Substituted phenoxy acetamides (e.g., ) show anti-inflammatory and analgesic activities, suggesting the target compound’s ethoxy and methylthio groups may confer similar properties. Thioxo-acetamide derivatives (e.g., ) exhibit enzyme inhibition (e.g., carbonic anhydrase), implying the target’s sulfur-containing groups could interact with metalloenzymes.

Table 2: Physicochemical Property Predictions

Biological Activity

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of ethoxy and methylthio groups suggests unique interactions with biological targets, which may lead to novel therapeutic applications. This article will explore the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H23NO3S

- Molecular Weight : 357.45 g/mol

- SMILES Notation : CSc1ccc(cc1)C(O)C(CO)NC(=O)C(Cl)Cl

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Ethoxy Group : Etherification reaction using ethanol.

- Introduction of Hydroxy Group : Hydroxylation using hydrogen peroxide.

- Addition of Methylthio Group : Thiolation using methylthiol.

- Formation of Acetamide Structure : Amidation with an amine and carboxylic acid derivative.

These synthetic routes allow for the creation of derivatives that can be further explored for their biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound's structure allows it to interact with enzymes involved in inflammatory pathways. Studies have demonstrated that related compounds can inhibit the activity of cyclooxygenase (COX), leading to reduced inflammation . This suggests that this compound may possess similar anti-inflammatory properties.

The mechanism through which this compound exerts its biological effects likely involves:

- Hydrogen Bonding : The hydroxy and methylthio groups can form hydrogen bonds with biological molecules.

- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, influencing various biological pathways .

Case Study 1: Antimicrobial Activity

A study conducted on a series of methylthio-containing compounds demonstrated that those with ethoxy groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition .

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Control | - | 0 |

| Compound A | 50 | 15 |

| Compound B | 100 | 22 |

Case Study 2: Anti-inflammatory Properties

In vitro studies assessed the impact of related compounds on COX enzyme activity. The results showed that certain derivatives significantly inhibited COX-1 and COX-2 activities, suggesting potential therapeutic applications in inflammatory diseases .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 45 | 60 |

| Compound B | 30 | 50 |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is often employed:

Intermediate Preparation : React 4-(methylthio)phenethyl alcohol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the hydroxyethyl intermediate.

Ethoxy Acetamide Formation : Introduce the ethoxy group via nucleophilic substitution, using ethyl bromide or ethyl iodide in the presence of a weak base (e.g., NaHCO₃).

Optimization Tips :

-

Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .

-

Use acetonitrile as a solvent for improved solubility of intermediates .

-

Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity.

- Example Reaction Conditions :

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃, Cl-acetamide | Acetonitrile | 24 | 65–70 |

| 2 | Ethyl bromide, NaHCO₃ | DMF | 12 | 50–55 |

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the ethoxy group (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet) and the hydroxyethyl proton (δ 4.8–5.2 ppm, broad singlet) .

- ¹³C NMR : Confirm the acetamide carbonyl (δ ~170 ppm) and methylthio group (δ ~15 ppm) .

- FTIR : Identify N–H stretching (~3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns for stereochemical validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., ethyl bromide) .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., XRD or NMR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-optimized geometries with XRD-derived bond lengths/angles. Adjust computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) to improve agreement .

- Dynamic Effects : Account for solvent interactions in NMR simulations (e.g., using PCM models) to match experimental chemical shifts .

- Case Study : In a related acetamide, discrepancies in carbonyl stretching (FTIR vs. DFT) were resolved by incorporating anharmonic corrections .

Q. What mechanistic strategies elucidate the reaction pathways in the synthesis of this acetamide derivative?

- Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for ethoxy group incorporation .

- Isolation of Intermediates : Trap transient species (e.g., hydroxyethyl intermediates) via low-temperature quenching .

- Isotopic Labeling : Track oxygen migration in the hydroxyethyl group using ¹⁸O-labeled reagents .

Q. How can in vitro biological assays be designed to evaluate this compound’s pharmacological potential, particularly against structurally related targets?

- Methodological Answer :

- Target Selection : Focus on enzymes with thioether-binding pockets (e.g., cysteine proteases or kinases) due to the methylthio moiety .

- Assay Parameters :

- Concentration Range : 1 nM–100 µM to determine IC₅₀ values.

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks.

- Docking Studies : Use AutoDock Vina to predict binding modes against crystal structures of target proteins (e.g., SARS-CoV-2 main protease) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. MS) during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Check : Confirm molecular weight via HRMS (e.g., m/z calculated for C₁₃H₁₉NO₃S: 277.11; observed: 277.10) .

- Decoupling Experiments : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm) .

- Case Example : A mismatched ¹H NMR integration ratio (e.g., ethoxy protons) may indicate residual solvent; repeat analysis in deuterated DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.